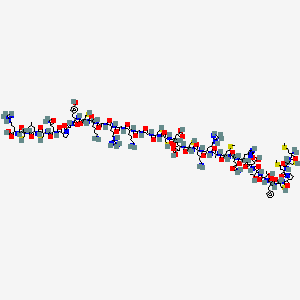
H-DL-Met-DL-Cys-DL-Met-DL-Pro-DL-Cys-DL-Phe-DL-xiThr-DL-xiThr-DL-Asp-DL-His-DL-Gln-DL-Met-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Asp-DL-Asp-DL-Cys-DL-Cys-Gly-Gly-DL-Lys-Gly-DL-Arg-Gly-DL-Lys-DL-Cys-DL-Tyr-Gly-DL-Pro-DL-Gln-DL-Cys-DL-Leu-DL-Cys-DL-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-DL-Met-DL-Cys-DL-Met-DL-Pro-DL-Cys-DL-Phe-DL-xiThr-DL-xiThr-DL-Asp-DL-His-DL-Gln-DL-Met-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Asp-DL-Asp-DL-Cys-DL-Cys-Gly-Gly-DL-Lys-Gly-DL-Arg-Gly-DL-Lys-DL-Cys-DL-Tyr-Gly-DL-Pro-DL-Gln-DL-Cys-DL-Leu-DL-Cys-DL-Arg-OH” is a synthetic peptide composed of multiple amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- enantiomers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. Each amino acid is coupled to the growing chain using reagents such as carbodiimides or uronium salts. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions. For example, Fmoc (9-fluorenylmethyloxycarbonyl) is commonly used to protect the amino group of the amino acids during the synthesis .
Industrial Production Methods
Industrial production of such peptides can be scaled up using automated peptide synthesizers. These machines can handle the repetitive cycles of deprotection and coupling required for SPPS. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and sequence fidelity .
Analyse Chemischer Reaktionen
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using site-directed mutagenesis techniques.
Major Products
The major products of these reactions include peptides with modified disulfide bonds or altered amino acid sequences, which can significantly impact their biological activity and stability .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis and folding mechanisms. It can also serve as a scaffold for designing new peptides with specific functions.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. Its ability to form disulfide bonds makes it a valuable tool for investigating the role of cysteine residues in protein structure and function .
Medicine
In medicine, this peptide has potential applications in drug development and delivery. It can be used to design peptide-based therapeutics that target specific molecular pathways. Additionally, its stability and ability to form disulfide bonds make it suitable for developing peptide drugs with enhanced stability and bioavailability .
Industry
In the industrial sector, this peptide can be used in the production of biomaterials and as a component in various biotechnological applications. Its ability to form stable structures through disulfide bonds makes it useful in developing materials with specific mechanical and chemical properties .
Wirkmechanismus
The mechanism of action of this peptide involves its ability to interact with specific molecular targets through its amino acid sequence and structure. The cysteine residues can form disulfide bonds, which are crucial for maintaining the peptide’s three-dimensional structure. This structure allows the peptide to bind to specific receptors or enzymes, modulating their activity. The peptide can also interact with cellular signaling pathways, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-DL-Met-DL-Cys-DL-Met-DL-Pro-DL-Cys-DL-Phe-DL-xiThr-DL-xiThr-DL-Asp-DL-His-DL-Gln-DL-Met-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Asp-DL-Asp-DL-Cys-DL-Cys-Gly-Gly-DL-Lys-Gly-DL-Arg-Gly-DL-Lys-DL-Cys-DL-Tyr-Gly-DL-Pro-DL-Gln-DL-Cys-DL-Leu-DL-Cys-DL-Arg-OH
- This compound
Uniqueness
This peptide is unique due to its specific sequence and the presence of multiple cysteine residues, which allow it to form stable disulfide bonds. These bonds are crucial for maintaining the peptide’s structure and function. Additionally, the use of DL-amino acids provides the peptide with unique stereochemical properties, which can influence its biological activity and stability .
Eigenschaften
Molekularformel |
C158H256N52O48S11 |
|---|---|
Molekulargewicht |
4005 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[5-amino-2-[[1-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C158H256N52O48S11/c1-77(2)55-96(137(239)204-105(70-261)144(246)191-95(155(257)258)30-20-49-174-158(169)170)192-145(247)106(71-262)203-136(238)92(38-40-114(164)215)189-150(252)111-31-21-50-209(111)119(220)67-179-129(231)97(57-82-33-35-84(213)36-34-82)193-146(248)107(72-263)201-132(234)88(26-13-16-45-160)184-118(219)66-178-128(230)87(28-18-47-172-156(165)166)183-117(218)65-177-127(229)86(25-12-15-44-159)182-116(217)64-175-115(216)63-176-130(232)103(68-259)200-149(251)109(74-265)205-141(243)101(60-121(223)224)196-139(241)100(59-120(221)222)197-147(249)108(73-264)202-134(236)89(27-14-17-46-161)186-133(235)90(29-19-48-173-157(167)168)185-125(227)78(3)181-131(233)93(42-53-268-7)188-135(237)91(37-39-113(163)214)187-138(240)99(58-83-62-171-76-180-83)195-140(242)102(61-122(225)226)198-152(254)123(79(4)211)208-153(255)124(80(5)212)207-142(244)98(56-81-23-10-9-11-24-81)194-148(250)110(75-266)206-151(253)112-32-22-51-210(112)154(256)94(43-54-269-8)190-143(245)104(69-260)199-126(228)85(162)41-52-267-6/h9-11,23-24,33-36,62,76-80,85-112,123-124,211-213,259-266H,12-22,25-32,37-61,63-75,159-162H2,1-8H3,(H2,163,214)(H2,164,215)(H,171,180)(H,175,216)(H,176,232)(H,177,229)(H,178,230)(H,179,231)(H,181,233)(H,182,217)(H,183,218)(H,184,219)(H,185,227)(H,186,235)(H,187,240)(H,188,237)(H,189,252)(H,190,245)(H,191,246)(H,192,247)(H,193,248)(H,194,250)(H,195,242)(H,196,241)(H,197,249)(H,198,254)(H,199,228)(H,200,251)(H,201,234)(H,202,236)(H,203,238)(H,204,239)(H,205,243)(H,206,253)(H,207,244)(H,208,255)(H,221,222)(H,223,224)(H,225,226)(H,257,258)(H4,165,166,172)(H4,167,168,173)(H4,169,170,174) |
InChI-Schlüssel |
WRANGUAXVMWLKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B14791577.png)
![Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14791580.png)
![6,7-Dimethoxy-1-[2-(2-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14791587.png)
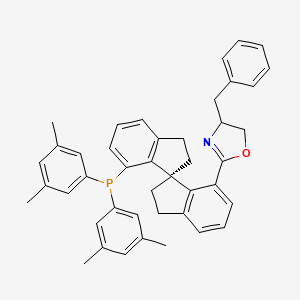
![N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine](/img/structure/B14791595.png)
![4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B14791602.png)
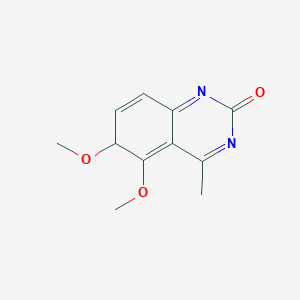
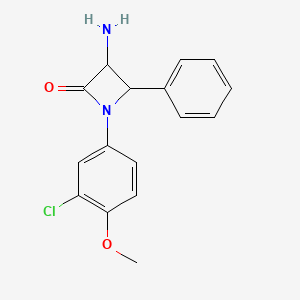
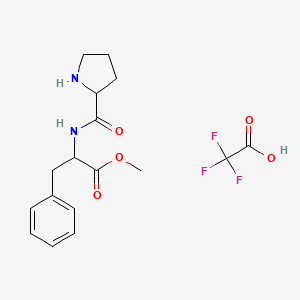
![2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14791629.png)
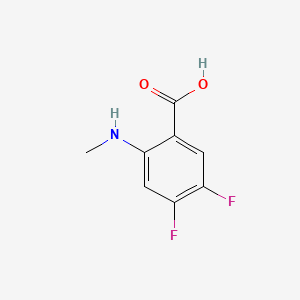
![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide](/img/structure/B14791632.png)
![3-(3-Methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B14791638.png)

